molecular formula C10H14Cl2OSi B1590870 3-Phenoxypropylmethyldichlorosilane CAS No. 28229-56-3

3-Phenoxypropylmethyldichlorosilane

Cat. No.: B1590870
CAS No.: 28229-56-3
M. Wt: 249.21 g/mol
InChI Key: IWVPUEUBWCITSE-UHFFFAOYSA-N
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Description

3-Phenoxypropylmethyldichlorosilane is an organochlorosilane compound with the molecular formula C10H14Cl2OSi. It is a liquid at room temperature and is commonly used as a chemical intermediate in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypropylmethyldichlorosilane can be synthesized through the reaction of phenol with propylene oxide to form phenoxylated propylene, followed by the reaction with methyldichlorosilane under controlled conditions. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the silane group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled addition of reactants and the use of specialized reactors to ensure consistent quality and yield. The process is monitored closely to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropylmethyldichlorosilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Various nucleophiles can be used to substitute the chlorine atoms in the compound.

Major Products Formed:

  • Oxidation: Phenolic derivatives and siloxanes.

  • Reduction: Alcohols and silanes.

  • Substitution: Siloxanes and organosilicon compounds.

Scientific Research Applications

3-Phenoxypropylmethyldichlorosilane is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of siloxane polymers, which are used in a variety of applications, including coatings, adhesives, and sealants. Additionally, it is used in the preparation of organosilicon compounds for use in organic synthesis and materials science.

Mechanism of Action

The mechanism by which 3-Phenoxypropylmethyldichlorosilane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The molecular targets and pathways involved include the formation of siloxane networks, which contribute to the material properties of the resulting compounds.

Comparison with Similar Compounds

  • Phenylmethyldichlorosilane

  • Vinylmethyldichlorosilane

  • Ethylmethyldichlorosilane

  • Methylphenyldichlorosilane

Properties

IUPAC Name

dichloro-methyl-(3-phenoxypropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2OSi/c1-14(11,12)9-5-8-13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVPUEUBWCITSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCOC1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554656
Record name Dichloro(methyl)(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28229-56-3
Record name Dichloro(methyl)(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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